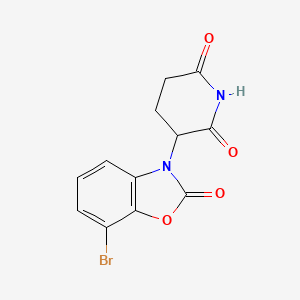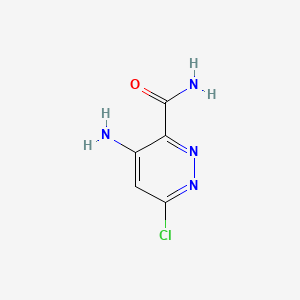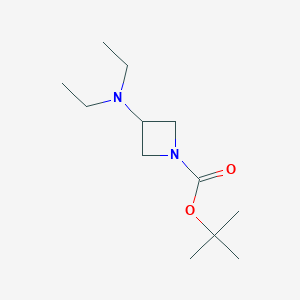
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione is a heterocyclic compound that contains both benzoxazole and piperidinedione moieties. Heterocyclic compounds are widely used in various fields such as chemistry, biology, medicine, and industry due to their diverse biological activities and chemical properties.
準備方法
The synthesis of 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione typically involves the formation of the benzoxazole ring followed by the introduction of the piperidinedione moiety. Common synthetic routes include:
Cyclization Reactions: The benzoxazole ring can be formed through cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives.
Formation of Piperidinedione: The piperidinedione moiety can be introduced through reactions involving diketene or its derivatives.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
化学反応の分析
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory, anti-bacterial, and anti-tumor activities.
Industry: The compound is used in the development of organic functional materials, such as pigments and agrochemicals.
作用機序
The mechanism of action of 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione can be compared with other similar compounds, such as:
- 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of benzoxazole and piperidinedione moieties, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H9BrN2O4 |
|---|---|
分子量 |
325.11 g/mol |
IUPAC名 |
3-(7-bromo-2-oxo-1,3-benzoxazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H9BrN2O4/c13-6-2-1-3-7-10(6)19-12(18)15(7)8-4-5-9(16)14-11(8)17/h1-3,8H,4-5H2,(H,14,16,17) |
InChIキー |
SKXUZUZFBLHEFM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C3=C(C(=CC=C3)Br)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13934655.png)
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)

![2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)

![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)







![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)
